Alda-1 is a potent and selective activator of the enzyme aldehyde dehydrogenase 2 (ALDH2) [, ]. It is being investigated for its potential therapeutic benefits in various conditions, including cardiac and neurological injury [, ].
Mechanism of Action
Alda-1 activates ALDH2, which is involved in the detoxification of reactive aldehydes, including 4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA), which are products of oxidative stress []. By activating ALDH2, Alda-1 helps to reduce oxidative stress and inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response []. This, in turn, leads to a decrease in pyroptosis, a form of programmed cell death associated with inflammation [].
Applications
Cardiac and Neurological Protection: Studies suggest that Alda-1 may have protective effects against cardiac and neurological injury, particularly in the context of ischemia-reperfusion injury (e.g., after cardiac arrest) [].
Anti-Inflammatory Effects: Alda-1's ability to activate ALDH2 and reduce oxidative stress contributes to its anti-inflammatory properties [].
Pyroptosis Inhibition: Alda-1 has been shown to inhibit pyroptosis, a highly inflammatory form of cell death, by suppressing the NLRP3 inflammasome [].
Related Compounds
3-(2H-1,3-benzodioxol-5-ylmethyl)-2-(m- and p-nitrophenyl)-1,3-thiazolidin-4-ones
Compound Description: This entry refers to two isomeric compounds with the core structure of 3-(2H-1,3-benzodioxol-5-ylmethyl)-2-(aryl)-1,3-thiazolidin-4-one, where the aryl group is either m-nitrophenyl or p-nitrophenyl. [] The study focused on analyzing the crystal structures of these isomers and their intermolecular interactions, particularly the role of oxygen atoms in forming hydrogen bonds. []
Compound Description: Alda-1 is an activator of aldehyde dehydrogenase 2 (ALDH2), an enzyme involved in protecting the heart and brain from oxidative stress injury by inhibiting pyroptosis. [, , ] Studies show Alda-1 can mitigate cardiac and neurological injury after resuscitation in a swine model of cardiac arrest. [, ] It achieves this by suppressing the NLRP3 inflammasome, Gasdermin D, and proinflammatory cytokine levels while increasing ALDH2 activity and protein expression. [] Alda-1 also decreases mitochondrial depolarization and mitophagy after acute ethanol treatment. []
Compound Description: Ipconazole is a broad-spectrum, preplant fungicide used in agriculture. [] It is often combined with other fungicides like metalaxyl to protect crops against various fungal diseases. [] Studies show that seed treatments containing ipconazole can improve field emergence of low phytic acid soybean genotypes. []
Relevance: While not sharing direct structural similarities with **N-(1,3-benzodioxol-5-ylmethyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide), ipconazole is mentioned alongside other compounds like mefenoxam and fludioxonil in a study investigating seed treatments for improving the field emergence of low phytic acid soybeans. [] The study highlights the importance of optimizing agricultural practices, including seed treatments, to enhance the viability of crops with desirable nutritional traits.
Compound Description: Fludioxonil is a broad-spectrum, preplant fungicide used in combination with other fungicides like mefenoxam in agricultural seed treatments. [] Studies demonstrate that seed treatments incorporating fludioxonil can significantly enhance the field emergence of low phytic acid soybean genotypes. []
Compound Description: This refers to a series of compounds with a thiazolo[3,2-a]pyridine core and a 2-(1,3-benzodioxol-5-ylmethyl) substituent. [] The "aryl" group in the 7-position represents various aromatic substituents. These compounds were synthesized via an unusual Mannich-type cyclization reaction, and their structures were confirmed through methods including X-ray crystallography. []
Δ9-tetrahydrocannabinol (THC)
Compound Description: THC is a phytocannabinoid known for its bronchodilator, anti-inflammatory, and antitussive effects. [] It acts through cannabinoid 1 (CB1) and CB2 receptors, reducing airway hyper-responsiveness and inflammation by inhibiting TNF-α-enhanced acetylcholine release. []
Relevance: Although structurally dissimilar to **N-(1,3-benzodioxol-5-ylmethyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide), THC is mentioned alongside other cannabinoids like cannabidiol and cannabigerol in a study investigating the effects of cannabinoids on airway function. [] While the target compound is not a cannabinoid, this study highlights the importance of understanding the pharmacological profiles of compounds targeting specific receptor systems, like the endocannabinoid system, for potential therapeutic applications.
Compound Description: CP55940 is a synthetic cannabinoid agonist that activates both CB1 and CB2 receptors. [] Similar to Δ9-tetrahydrocannabinol, it exhibits bronchodilatory and anti-inflammatory effects by inhibiting TNF-α-enhanced acetylcholine release in the airways. []
Relevance: Despite the lack of structural similarity to **N-(1,3-benzodioxol-5-ylmethyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide), CP55940 is discussed alongside other cannabinoid receptor ligands in a study exploring their functional selectivity at canonical and noncanonical pathways. [] Although the target compound does not target cannabinoid receptors, this study underscores the concept of functional selectivity, where ligands can differentially activate signaling pathways downstream of the same receptor, highlighting a potential strategy for achieving targeted therapeutic effects with reduced off-target activities.
Compound Description: AM251 is a selective antagonist of the cannabinoid 1 (CB1) receptor. [] It is often used in research to investigate the specific roles of CB1 receptors in various physiological and pathological processes. []
Relevance: While structurally unrelated to **N-(1,3-benzodioxol-5-ylmethyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide), AM251 is mentioned alongside other cannabinoid receptor ligands, including agonists and antagonists, in studies exploring the pharmacological effects of targeting the endocannabinoid system. [, ] The inclusion of both agonists and antagonists, like AM251, in such studies helps elucidate the specific roles of different cannabinoid receptors and their downstream signaling pathways, providing insights into potential therapeutic strategies for various conditions.
Compound Description: JTE907 is a selective antagonist of the cannabinoid 2 (CB2) receptor. [, ] It is a valuable pharmacological tool for studying the specific roles of CB2 receptors in various biological processes and disease models. [, ]
Compound Description: Oxmetidine is a histamine H2 receptor antagonist. [] Its crystal structure has been determined, providing insights into its molecular geometry and potential interactions with the target receptor. []
Compound Description: PPA250 is a selective inhibitor of inducible nitric oxide synthase (iNOS) dimerization. [] It exhibits therapeutic potential for inflammatory and autoimmune diseases by suppressing the production of nitric oxide. []
Compound Description: Compound 2 is a selective inhibitor of inducible nitric oxide synthase (iNOS) dimerization, similar to PPA250. [] It binds to the iNOS monomer, preventing dimerization and subsequent nitric oxide production. []
Relevance: Although structurally dissimilar to **N-(1,3-benzodioxol-5-ylmethyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide), ABT-229 is discussed alongside other motilin receptor agonists, including motilin itself and erythromycin, in a study investigating ligand-induced endocytosis and its contribution to tachyphylaxis. [] This research highlights the importance of understanding receptor trafficking and signaling dynamics for developing more effective and longer-lasting therapeutic agents, even for structurally unrelated compounds.
Relevance: While structurally dissimilar to **N-(1,3-benzodioxol-5-ylmethyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide), BMS-591348 is investigated alongside other motilin receptor agonists in a study on ligand-induced endocytosis and tachyphylaxis. [] This research emphasizes the importance of understanding receptor trafficking dynamics for developing more effective and longer-lasting therapeutic agents.
Compound Description: CP55940 is a nonclassical cannabinoid agonist that activates both CB1 and CB2 receptors. [] It exhibits high potency for both canonical (inhibition of adenylyl cyclase) and noncanonical (arrestin recruitment) pathways. []
Relevance: While not directly structurally related to **N-(1,3-benzodioxol-5-ylmethyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide), CP55940 is included in a study profiling diverse CB2 receptor ligands, including classic cannabinoids and aminoalkylindoles, to assess their functional selectivity at canonical and noncanonical pathways. [] This research highlights the diverse pharmacological profiles of ligands targeting the same receptor, suggesting that tailoring ligand selectivity towards specific signaling pathways could lead to more targeted therapeutic interventions.
Relevance: Though structurally dissimilar to **N-(1,3-benzodioxol-5-ylmethyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide), JWH133 is included in a study profiling various CB2 receptor ligands for their functional selectivity at canonical and noncanonical pathways. [] This study highlights the diverse pharmacological profiles of ligands targeting the same receptor and the potential for developing ligands with biased signaling properties.
(−)-trans-Δ9-tetrahydrocannabinol
Compound Description: (−)-trans-Δ9-tetrahydrocannabinol is a classic cannabinoid ligand. [] In the context of the study, it shows minimal efficacy in inhibiting adenylyl cyclase, a canonical pathway of CB2 receptor activation. [] Like other classic cannabinoids, it does not recruit arrestins, suggesting a preference for G-protein signaling over arrestin recruitment. []
Relevance: While structurally unrelated to **N-(1,3-benzodioxol-5-ylmethyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide), (−)-trans-Δ9-tetrahydrocannabinol is included in a study exploring the functional selectivity of various CB2 receptor ligands. [] This study underscores the concept of functional selectivity, where different ligands can activate distinct signaling pathways downstream of the same receptor, potentially leading to more targeted therapeutic interventions.
Compound Description: KM233 is a classic cannabinoid ligand. [] It exhibits low efficacy in inhibiting adenylyl cyclase, a canonical pathway of CB2 receptor activation. [] Like other classic cannabinoids, it does not recruit arrestins, indicating a preference for G-protein signaling over arrestin recruitment. []
Relevance: Though structurally dissimilar to **N-(1,3-benzodioxol-5-ylmethyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide), KM233 is included in a study profiling various CB2 receptor ligands to assess their functional selectivity at canonical and noncanonical pathways. [] This research highlights the diverse pharmacological profiles of ligands targeting the same receptor, suggesting that tailoring ligand selectivity towards specific signaling pathways could lead to more targeted therapeutic interventions.
Compound Description: L759633 is a classic cannabinoid ligand. [] It shows no efficacy in inhibiting adenylyl cyclase, a canonical pathway of CB2 receptor activation. [] Consistent with other classic cannabinoids, it fails to recruit arrestins, indicating a bias towards G-protein coupling over arrestin recruitment. []
Relevance: Although structurally unrelated to **N-(1,3-benzodioxol-5-ylmethyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide), L759633 is included in a study profiling diverse CB2 receptor ligands for their functional selectivity at canonical and noncanonical pathways. [] This study highlights the diverse pharmacological profiles of ligands targeting the same receptor, suggesting that tailoring ligand selectivity towards specific signaling pathways could lead to more targeted therapeutic interventions.
Compound Description: L759656 is a classic cannabinoid ligand. [] It shows no efficacy in inhibiting adenylyl cyclase, a canonical pathway of CB2 receptor activation. [] Consistent with other classic cannabinoids, it fails to recruit arrestins, indicating a bias towards G-protein coupling over arrestin recruitment. []
Relevance: While structurally dissimilar to **N-(1,3-benzodioxol-5-ylmethyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide), L759656 is included in a study profiling various CB2 receptor ligands for their functional selectivity at canonical and noncanonical pathways. [] This study highlights the diverse pharmacological profiles of ligands targeting the same receptor.
Compound Description: WIN55212-2 belongs to the aminoalkylindole class of cannabinoid ligands and acts as a moderate efficacy agonist at the CB2 receptor. [] While it displays some efficacy in inhibiting adenylyl cyclase, a canonical pathway of CB2 receptor activation, its potency is lower than that of classic cannabinoids like JWH133. [] Interestingly, WIN55212-2 exhibits a low efficacy for arrestin recruitment, suggesting a potential bias towards G-protein signaling over arrestin recruitment. []
Relevance: Despite being structurally dissimilar to **N-(1,3-benzodioxol-5-ylmethyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide), WIN55212-2 is included in a study profiling various CB2 receptor ligands for their functional selectivity at canonical and noncanonical pathways. [] This study emphasizes the concept of functional selectivity, where different ligands can activate distinct signaling pathways downstream of the same receptor, potentially leading to more targeted therapeutic interventions.
Relevance: Although structurally dissimilar to **N-(1,3-benzodioxol-5-ylmethyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide), AM1710 is included in a study profiling diverse CB2 receptor ligands for their functional selectivity at canonical and noncanonical pathways. [] This study underscores the concept of functional selectivity, where different ligands can activate distinct signaling pathways downstream of the same receptor, potentially leading to more targeted therapeutic interventions.
Compound Description: UR144 is an aminoalkylindole that acts as an agonist at the CB2 receptor. [] It exhibits a distinct functional selectivity profile, showing a bias towards arrestin recruitment without significantly inhibiting adenylyl cyclase, a canonical pathway of CB2 receptor activation. [] This unique profile distinguishes it from other aminoalkylindoles and classic cannabinoids. []
Relevance: Despite lacking direct structural similarities to **N-(1,3-benzodioxol-5-ylmethyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide), UR144 is included in a study exploring the functional selectivity of various CB2 receptor ligands. [] This study emphasizes the concept of functional selectivity, where different ligands can activate distinct signaling pathways downstream of the same receptor.
Compound Description: SR144258 is a diarylpyrazole antagonist of the CB2 receptor. [] It exhibits inverse agonism in both adenylyl cyclase inhibition and arrestin recruitment assays, suggesting that it reduces the basal activity of the CB2 receptor in both canonical and noncanonical pathways. []
Relevance: While structurally dissimilar to **N-(1,3-benzodioxol-5-ylmethyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide), SR144258 is included in a study profiling various CB2 receptor ligands for their functional selectivity at canonical and noncanonical pathways. [] This study highlights the diverse pharmacological profiles of ligands targeting the same receptor and the potential for developing ligands with biased signaling properties.
Relevance: Although lacking direct structural similarities to **N-(1,3-benzodioxol-5-ylmethyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide), AM630 is included in a study investigating the functional selectivity of various CB2 receptor ligands. [] This study highlights the diverse pharmacological profiles of ligands targeting the same receptor, suggesting that tailoring ligand selectivity towards specific signaling pathways could lead to more targeted therapeutic interventions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.